methyl]-2-methylpropane-2-sulfinamide CAS No. 1616688-59-5](/img/structure/B6591798.png)

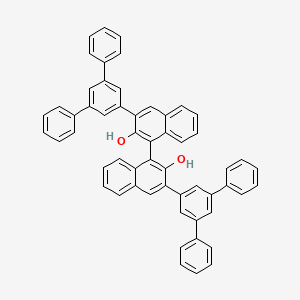

(R)-N-[(R)-[2-(Diphenylphosphino)phenyl](phenyl)methyl]-2-methylpropane-2-sulfinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

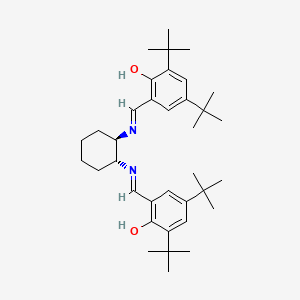

The compound you’re asking about is a complex organophosphorus compound. It contains a sulfinamide group, which is a functional group with the connectivity R-S(=O)-NR’R’', and a diphenylphosphino group, which is a type of phosphine ligand often used in coordination chemistry .

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the chiral centers. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

Organophosphorus compounds like this one can participate in a variety of reactions. They are often used as ligands in metal-catalyzed reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are often solids at room temperature .Applications De Recherche Scientifique

Asymmetric Hydrogenation

(R)-1,2-Bis(diphenylphosphino)phenylethane, a compound related to (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide, has been utilized in asymmetric hydrogenation processes. Rhodium complexes of this phosphine have shown effectiveness in catalyzing asymmetric hydrogenation with optical yields up to 88% (Brown & Murrer, 1982).

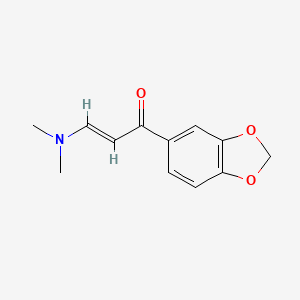

Synthesis of Aziridines

The Michael type additions of diphenyl N-unsubstituted sulfimide to various electrophilic olefins have been studied. This reaction has implications for the synthesis of aziridines and enaminoketones. Optically active acylaziridines were produced using this method, demonstrating the utility of related compounds in organic synthesis (Furukawa et al., 1980).

Preparation of Bis-(N-alkyl-N-diphenylphosphinoamino)phenylphosphines

Compounds similar to (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide have been utilized in the synthesis of bis-(N-alkyl-N-diphenylphosphinoamino)phenylphosphines. These are significant in the formation of various complexes and have implications in spectroscopy and phosphorus chemistry (Keat et al., 1970).

Negishi Alkyl-Aryl Cross-Coupling Catalysis

3-Diphenylphosphino-2-(diphenylphoshino)methyl-2-methylpropyl acetate, a ligand structurally related to the query compound, has been used effectively in Negishi alkyl-aryl cross-coupling reactions catalyzed by Rh. This highlights the potential utility of similar compounds in facilitating complex organic reactions (Ejiri et al., 2010).

Enantioselective Inclusion

Crystalline dipeptides related to the query compound have been shown to include various sulfoxides with high enantioselectivity. This demonstrates the compound's potential utility in enantioselective processes (Akazome et al., 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-22,28,30H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEPAEFPZJXJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30NOPS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-[(R)-[2-(Diphenylphosphino)phenyl](phenyl)methyl]-2-methylpropane-2-sulfinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

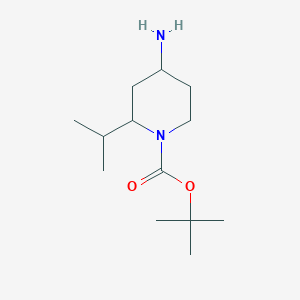

![Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B6591741.png)